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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

Cat. No.: B14709328

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide on the properties,
synthesis, and potential biological activities of (S)-4-hydroxy-4-phenylpentan-2-one. It is
important to note that while extensive searches have been conducted, a significant portion of
the available data for this specific enantiomer is computational. Experimental data is limited,
and information on its biological activity is largely extrapolated from related compounds. This
guide clearly distinguishes between computed and experimental data and provides detailed
hypothetical protocols to facilitate future research.

Core Properties of (S)-4-hydroxy-4-phenylpentan-2-
one

(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule belonging to the class of 3-hydroxy
ketones. Its structure, comprising a phenyl ring, a hydroxyl group, and a ketone, suggests
potential for various chemical transformations and biological interactions.

Physical and Chemical Properties

The following tables summarize the available quantitative data for (S)-4-hydroxy-4-
phenylpentan-2-one.
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Identifier Value Source
(4S)-4-hydroxy-4-
IUPAC Name PubChem[1]
phenylpentan-2-one
Molecular Formula C11H1402 PubChem[1]
CC(=0)C--INVALID-LINK--
SMILES PubChem[1]
(C1=Ccc=Cc=C1)0
InChl=1S/C11H1402/c1-
9(12)8-11(2,13)10-6-4-3-5-7
InChl PubChem[1]
10/h3-7,13H,8H2,1-
2H3/t11-/m0/s1
PHCFXVKZINSLAI-
InChlKey PubChem[1]
NSHDSACASA-N
Computed Physicochemical
] Value Source
Properties
Molecular Weight 178.23 g/mol PubChem[1]
XLogP3 0.9 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
2 PubChem[1]
Count
Rotatable Bond Count 3 PubChem[1]
Exact Mass 178.099379685 Da PubChem[1]
Topological Polar Surface Area  37.3 A2 PubChem[1]

Note: No experimentally determined melting point, boiling point, or specific optical rotation for
the (S)-enantiomer has been found in the public domain. Spectroscopic data for the racemic

mixture and the (R)-enantiomer are available and are expected to be very similar for the (S)-

enantiomer, with the exception of the sign of optical rotation.
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Synthesis and Characterization: Experimental
Protocols

The following protocols are based on general methodologies for the asymmetric synthesis and
characterization of B-hydroxy ketones and have been adapted for the specific synthesis of
(S)-4-hydroxy-4-phenylpentan-2-one.

Proposed Asymmetric Synthesis: Aldol Reaction

A plausible and efficient method for the enantioselective synthesis of (S)-4-hydroxy-4-
phenylpentan-2-one is the asymmetric aldol reaction between acetophenone and acetone,
utilizing a chiral catalyst.

Materials:

Acetophenone

o Acetone (dried over molecular sieves)

o Chiral Proline-based catalyst (e.g., (S)-proline)
o Dimethylformamide (DMF, anhydrous)

e Hydrochloric acid (1 M)

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate

Silica gel for column chromatography
Procedure:

e To a solution of acetophenone (1 equivalent) in anhydrous DMF, add the chiral (S)-proline
catalyst (0.1 equivalents).
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e Add dry acetone (5 equivalents) to the reaction mixture.

 Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by
Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding 1 M HCI.
o Extract the product with ethyl acetate (3 x 50 mL).
e Wash the combined organic layers with water and then with brine.

» Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate
gradient to yield pure (S)-4-hydroxy-4-phenylpentan-2-one.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR (400 MHz, CDCIs): Expected signals would include a singlet for the methyl ketone
protons, a multiplet for the methylene protons, a singlet for the tertiary methyl protons, a
broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl

group.

e 13C NMR (100 MHz, CDCIs): Expected signals would correspond to the carbonyl carbon, the
quaternary carbon bearing the hydroxyl and phenyl groups, the methylene carbon, the
methyl ketone carbon, the tertiary methyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy:

e Abroad absorption band in the region of 3400-3500 cm~1 corresponding to the O-H
stretching of the hydroxyl group.

o A sharp absorption peak around 1710 cm~! due to the C=0 stretching of the ketone.
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e Absorption bands in the 3000-3100 cm~1 region for aromatic C-H stretching and in the 1450-
1600 cm~1 region for aromatic C=C stretching.

Mass Spectrometry (MS):

e The molecular ion peak (M*) would be expected at m/z = 178.10. Fragmentation patterns
would likely show losses of water (M-18), a methyl group (M-15), and an acetyl group (M-
43).

Optical Rotation:

e The specific rotation should be measured using a polarimeter at the sodium D-line (589 nm)
with a known concentration of the compound in a suitable solvent (e.g., chloroform or
methanol). The sign of the rotation will confirm the enantiomer.

Potential Biological Activity and Experimental
Workflows

While no specific biological activity has been reported for (S)-4-hydroxy-4-phenylpentan-2-
one, the (-hydroxy ketone motif is present in various biologically active molecules. For
instance, some (3'-hydroxy-a,-unsaturated ketones have shown antiproliferative activities
against human solid tumor cell lines.[2][3] Therefore, it is plausible that (S)-4-hydroxy-4-
phenylpentan-2-one could exhibit interesting pharmacological properties.

Proposed Experimental Workflow for Biological
Screening

The following diagram outlines a general workflow for the initial biological screening of (S)-4-
hydroxy-4-phenylpentan-2-one.
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Caption: A proposed experimental workflow for the synthesis, purification, and initial biological
screening of (S)-4-hydroxy-4-phenylpentan-2-one.

Hypothetical Sighaling Pathway for Further Investigation

Should initial screenings indicate, for example, anticancer activity, a potential mechanism of
action could involve the modulation of key signaling pathways implicated in cell survival and
proliferation, such as the PI3K/Akt pathway.
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Caption: A hypothetical signaling pathway (PI3K/Akt) that could be investigated to elucidate the
mechanism of action of (S)-4-hydroxy-4-phenylpentan-2-one if it exhibits anticancer
properties.

Conclusion

(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule with potential for further
investigation in the fields of synthetic chemistry and drug discovery. While a substantial amount
of computational data on its properties is available, there is a clear need for experimental
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validation and exploration of its biological activities. The protocols and workflows outlined in this
guide are intended to provide a solid foundation for researchers to initiate such studies. Future
work should focus on the enantioselective synthesis, thorough characterization, and systematic
biological screening of this compound to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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